molecular formula C22H19Cl3N2OS B3130471 2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 343373-59-1

2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B3130471
CAS No.: 343373-59-1
M. Wt: 465.8 g/mol
InChI Key: OQPGMJCWEAQRIT-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines This compound is characterized by its unique structure, which includes a quinazoline core, a trichlorophenoxy group, and a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trichlorophenoxy Group: This step involves the nucleophilic substitution reaction of the quinazoline core with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenylmethylsulfanyl Group: This step involves the reaction of the intermediate product with 4-methylbenzyl chloride and a thiol reagent under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases like potassium carbonate, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2OS/c1-13-6-8-14(9-7-13)12-29-22-26-19-5-3-2-4-15(19)21(27-22)28-20-11-17(24)16(23)10-18(20)25/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPGMJCWEAQRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
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2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
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2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
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2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
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2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline

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